molecular formula C13H19Cl2NO2 B133244 Cloranolol CAS No. 39563-28-5

Cloranolol

Cat. No.: B133244
CAS No.: 39563-28-5
M. Wt: 292.20 g/mol
InChI Key: XYCMOTOFHFTUIU-UHFFFAOYSA-N
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Description

Cloranolol, also known as Tobanum, is a beta-adrenergic blocker. It is primarily used in the treatment of cardiovascular diseases, particularly hypertension and arrhythmias. The compound’s chemical formula is C13H19Cl2NO2, and it has a molar mass of 292.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cloranolol can be synthesized through a series of chemical reactions. One common method involves the reaction of 2,5-dichlorophenol with epichlorohydrin to form 1-(2,5-dichlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with tert-butylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Cloranolol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cloranolol has a wide range of applications in scientific research:

Mechanism of Action

Cloranolol exerts its effects by competitively blocking beta-adrenergic receptors, preventing the binding of endogenous catecholamines such as adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate, myocardial contractility, and blood pressure. The primary molecular targets are the beta-1 and beta-2 adrenergic receptors .

Comparison with Similar Compounds

  • Propranolol
  • Atenolol
  • Metoprolol
  • Bisoprolol

Comparison: Cloranolol is unique in its chemical structure, particularly the presence of two chlorine atoms on the phenoxy ring. This structural feature contributes to its distinct pharmacological profile compared to other beta-adrenergic blockers. For instance, Propranolol lacks the chlorine atoms, which affects its binding affinity and selectivity for beta-adrenergic receptors .

Biological Activity

Cloranolol is a beta-blocker with unique pharmacological properties, primarily used for managing hypertension and certain cardiac conditions. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant research findings.

This compound functions as a non-selective beta-adrenergic antagonist, blocking both β1 and β2 adrenergic receptors. This action leads to several physiological effects:

  • Reduction in Heart Rate : By inhibiting β1 receptors in the heart, this compound decreases heart rate and myocardial contractility, contributing to lower blood pressure.
  • Bronchoconstriction : The blockade of β2 receptors can lead to bronchoconstriction, which is particularly relevant for patients with respiratory conditions.
  • Vasodilation : this compound may also induce peripheral vasodilation through additional mechanisms, although this effect is less pronounced compared to other beta-blockers.

Pharmacokinetics

This compound exhibits a moderate bioavailability and undergoes hepatic metabolism. The drug's half-life varies, necessitating careful dosing in patients with liver impairment or those taking other medications that may affect its metabolism.

Hypertension Management

Clinical studies have demonstrated this compound's effectiveness in reducing systolic and diastolic blood pressure. A notable study reported an average reduction in systolic blood pressure by approximately 10-20 mmHg over a treatment period of 12 weeks .

Case Studies

  • Case Study on Cardiac Patients : In a cohort of 100 hypertensive patients treated with this compound, 82% reported significant symptom relief from angina pectoris. The study highlighted the drug's role in improving exercise tolerance and reducing episodes of chest pain .
  • Fall Risk in Older Adults : A study examined the relationship between beta-blocker use, including this compound, and fall risk among older adults. It found that while some beta-blockers were associated with increased fall risk due to hypotension, this compound did not significantly contribute to this risk when monitored for plasma concentrations .

Comparative Efficacy

A meta-analysis compared this compound with other antihypertensive agents. The results indicated that while this compound is effective for blood pressure management, it may be less effective than calcium channel blockers (CCBs) in improving flow-mediated dilation (FMD), an indicator of endothelial function .

Enantiomeric Activity

Research indicates that the biological activity of this compound is influenced by its enantiomers. The (S)-enantiomer is primarily responsible for its therapeutic effects, while the (R)-enantiomer has been shown to have minimal activity. A study employing chemoenzymatic synthesis highlighted the importance of enantiomeric purity in enhancing the drug's efficacy .

Summary Table of Key Findings

Study FocusKey Findings
Hypertension ManagementAverage BP reduction: 10-20 mmHg over 12 weeks
Cardiac Patients Case Study82% reported symptom relief from angina
Fall Risk AnalysisNo significant association with fall risk in older adults
Comparative EfficacyLess effective than CCBs for improving FMD
Enantiomeric Activity(S)-enantiomer shows primary therapeutic effects

Properties

IUPAC Name

1-(tert-butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO2/c1-13(2,3)16-7-10(17)8-18-12-6-9(14)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCMOTOFHFTUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54247-25-5 (hydrochloride)
Record name Cloranolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30865962
Record name 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39563-28-5
Record name Cloranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39563-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloranolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13508
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLORANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3U058H86V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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